

Technical Guide & Evaluation Protocol: Ethyl 2-Acetoxybenzoate as a Potential Flavoring Agent

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Compound of Interest

Compound Name: **Ethyl 2-acetoxybenzoate**

Cat. No.: **B1584812**

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Abstract: This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the evaluation of **ethyl 2-acetoxybenzoate** (CAS 529-68-0) for its potential use as a flavoring agent in the food industry. Critically, this substance, also known as ethyl acetylsalicylate, is the ethyl ester of acetylsalicylic acid (aspirin) and is not currently recognized or approved as a food additive by major international regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the Joint FAO/WHO Expert Committee on Food Additives (JECFA). It does not possess a FEMA (Flavor and Extract Manufacturers Association) number, unlike the related but chemically distinct compound, ethyl salicylate (FEMA 2458). Therefore, this guide is structured not as an application note for an existing ingredient, but as a rigorous evaluation protocol for a novel substance, emphasizing the critical safety, stability, and regulatory hurdles that must be addressed.

Introduction and Current Regulatory Landscape

Ethyl 2-acetoxybenzoate is an organic ester with a pleasant, fruity odor.^[1] Its chemical structure (Figure 1) is closely related to both acetylsalicylic acid and salicylic acid, compounds with well-documented physiological effects.^[2] This relationship is the primary driver of the significant safety and regulatory scrutiny required before it could ever be considered for food use.

While some chemical suppliers may generically list it as a "flavoring agent," this is not substantiated by food law.^{[1][3]} The U.S. Code of Federal Regulations (CFR) Title 21 contains stringent rules for substances added to food, including specific warnings for drug preparations

containing salicylates.^{[4][5]} Any new food ingredient must undergo a thorough safety assessment and be approved via a food additive petition or be determined to be Generally Recognized as Safe (GRAS), a status **ethyl 2-acetoxybenzoate** does not hold.^[6]

It is crucial to distinguish **ethyl 2-acetoxybenzoate** from ethyl salicylate (CAS 118-61-6). Ethyl salicylate is the ester of salicylic acid and ethanol and is an approved flavoring substance (FEMA 2458) with a recognized wintergreen-like profile.^{[7][8][9]} The presence of the acetyl group in **ethyl 2-acetoxybenzoate** fundamentally changes its chemical identity, stability, and toxicological profile.

Figure 1: Chemical Structures

- A) **Ethyl 2-Acetoxybenzoate** (CAS 529-68-0): The subject of this evaluation protocol.
- B) Ethyl Salicylate (CAS 118-61-6): An approved flavoring agent (FEMA 2458).
- C) Acetylsalicylic Acid (Aspirin): The parent acid of **Ethyl 2-Acetoxybenzoate**.
- D) Salicylic Acid: The hydrolysis product of concern.

This guide will proceed with the necessary scientific protocols to characterize this unapproved substance for potential food use, highlighting the causality behind each experimental choice.

Part I: Pre-Formulation Assessment & Physicochemical Characterization

The first pillar of evaluating any new food ingredient is to establish its identity, purity, and fundamental sensory characteristics. This ensures that all subsequent data is based on a well-defined material.

Protocol 1: Identity, Purity, and Impurity Profiling

Rationale: The synthesis of **ethyl 2-acetoxybenzoate** can result in residual starting materials and side-products, such as free salicylic acid or unreacted acetylsalicylic acid. Free salicylic acid is a particular concern due to its physiological activity and potential to impact flavor. This protocol establishes a baseline for material quality control.

Methodology:

- Identity Confirmation:
 - NMR Spectroscopy: Acquire ^1H and ^{13}C NMR spectra in CDCl_3 . Confirm the presence of the characteristic ethyl group, acetyl group, and substituted benzene ring signals, matching them to reference spectra.
 - FTIR Spectroscopy: Identify characteristic ester carbonyl stretches (approx. 1760 cm^{-1} for the acetate and 1720 cm^{-1} for the benzoate) and aromatic C-H bands.
- Purity Assay:
 - Gas Chromatography-Mass Spectrometry (GC-MS):
 - Column: Use a mid-polarity column (e.g., DB-5ms, 30m x 0.25mm x 0.25 μm).
 - Injector: 250°C, split mode (e.g., 50:1).
 - Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
 - Detector: Mass Spectrometer, scanning from m/z 40-400.
 - Analysis: Calculate purity based on the relative peak area of the main compound. Identify any co-eluting impurities by their mass spectra.
- Quantification of Critical Impurities:
 - HPLC-UV: Develop a method to specifically quantify free salicylic acid.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: Isocratic or gradient elution with an acetonitrile/water (acidified with 0.1% phosphoric acid) mixture.
 - Detector: UV detector set to the λ_{max} of salicylic acid (approx. 303 nm).

- Quantification: Use a certified reference standard of salicylic acid to create a calibration curve for accurate quantification. The target limit should be as low as reasonably achievable, ideally <0.1%.

Table 1: Physicochemical Properties of **Ethyl 2-Acetoxybenzoate**

Property	Value	Source
CAS Number	529-68-0	[10]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[10]
Molecular Weight	208.21 g/mol	[10]
Appearance	Colorless to pale yellow liquid	[1] [3]
Boiling Point	278-279 °C	[11] [12]
Density	~1.158 g/mL at 25°C	[11] [13]

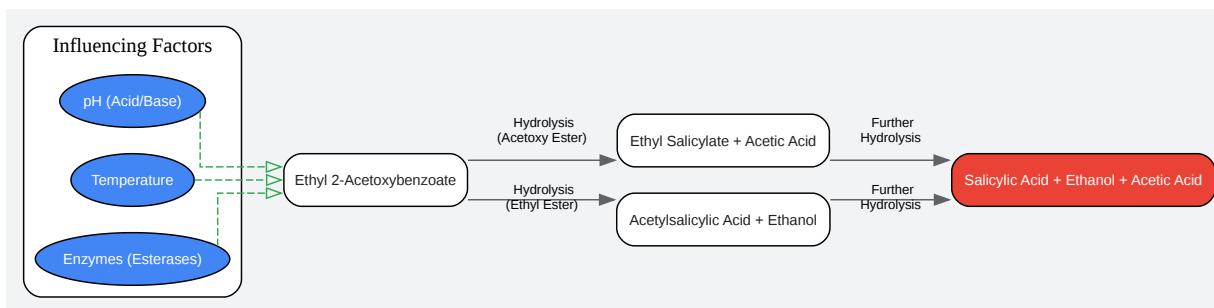
| Solubility | Sparingly soluble in water (3.32 g/L at 37°C) | |

Part II: Stability and Food Matrix Interactions

A critical aspect of any food ingredient is its stability during processing and shelf life. For **ethyl 2-acetoxybenzoate**, the primary concern is hydrolysis, which would break the ester bonds.

Hydrolysis Pathway and Its Implications

The ester linkages in **ethyl 2-acetoxybenzoate** are susceptible to hydrolysis under acidic or basic conditions, which are common in food systems. This degradation would yield ethanol, acetic acid, and, most importantly, salicylic acid. The generation of salicylic acid in a food product would introduce an unapproved substance with known physiological effects, representing a significant safety risk.

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Caption: Hydrolysis pathways for **Ethyl 2-Acetoxybenzoate**.

Protocol 2: Hydrolytic Stability Assessment

Rationale: To determine the viability of **ethyl 2-acetoxybenzoate** in a food system, its degradation rate must be quantified under relevant conditions. This protocol simulates conditions found in beverages, sauces, and baked goods.

Methodology:

- **Buffer Preparation:** Prepare a series of buffers at pH 3.0, 5.0, and 7.0 to simulate high-acid, mid-acid, and neutral foods.
- **Sample Preparation:** Spike a known concentration of purified **ethyl 2-acetoxybenzoate** into each buffer solution in sealed, temperature-controlled vials.
- **Incubation:**
 - Store sets of vials at different temperatures: refrigerated (4°C), ambient (25°C), and accelerated (40°C).
 - A high-temperature processing condition (e.g., 85°C for 15 minutes) should also be tested to simulate pasteurization.

- Time-Point Analysis:
 - At specified time points (e.g., T=0, 1, 3, 7, 14, 30 days), remove a vial from each condition.
 - Immediately quench any reaction by cooling and neutralizing if necessary.
 - Analyze the samples using the HPLC-UV method developed in Protocol 1 to quantify both the remaining **ethyl 2-acetoxybenzoate** and the generated salicylic acid.
- Data Analysis:
 - Plot the concentration of **ethyl 2-acetoxybenzoate** and salicylic acid versus time for each pH/temperature condition.
 - Calculate the degradation rate constant (k) and half-life ($t_{1/2}$) for each condition to predict shelf-life stability.

Part III: Regulatory Pathway and Safety Considerations

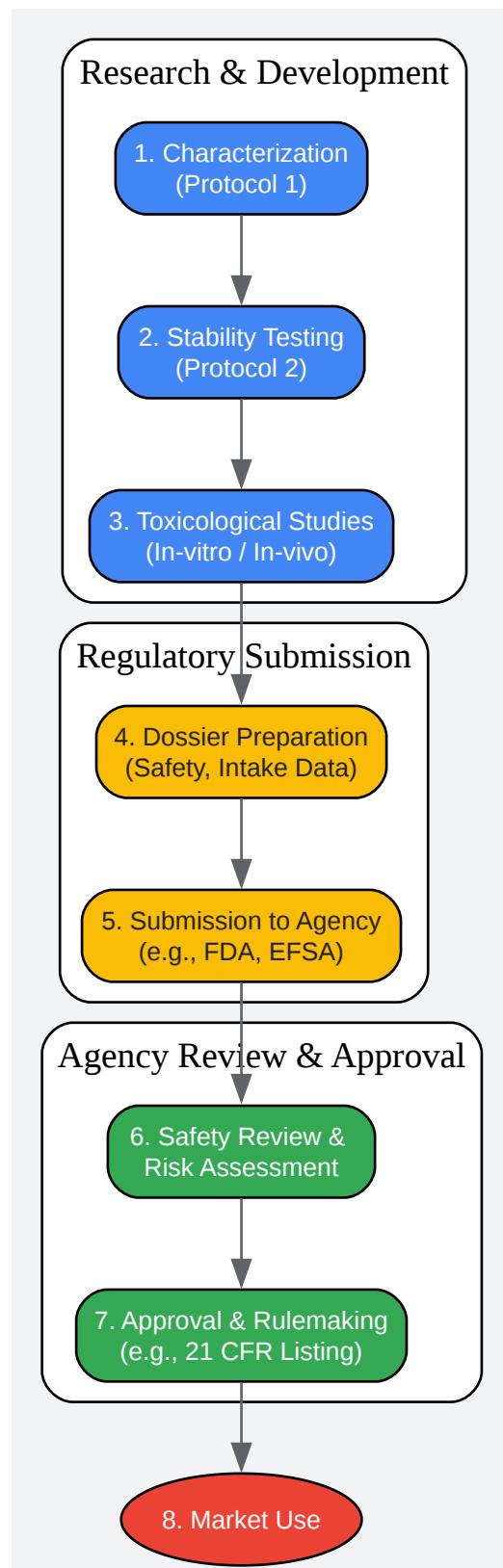
The use of any substance as a food ingredient is predicated on a robust demonstration of its safety. Given the pharmacological nature of salicylates, the regulatory burden for **ethyl 2-acetoxybenzoate** would be exceptionally high.

Key Safety Concerns:

- Salicylate Intolerance: A portion of the population exhibits sensitivity to salicylates, with reactions ranging from rhinitis to gastrointestinal inflammation.[14] The introduction of a new dietary source of salicylates is a major public health consideration.
- Toxicological Profile: The complete toxicological profile of **ethyl 2-acetoxybenzoate** is not established for food use. Chronic ingestion studies would be required.
- Hydrolysis to Salicylic Acid: As demonstrated, the compound can hydrolyze to salicylic acid. The toxicological effects of salicylic acid are well-known, and its levels in the body from all sources (including potential food ingredients) must be carefully controlled.[2]

Pathway to Regulatory Approval

For **ethyl 2-acetoxybenzoate** to be legally used as a flavoring agent in the United States, it would need to undergo a formal regulatory review process.

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Caption: Generalized workflow for novel food ingredient approval.

This process involves submitting a comprehensive dossier including all chemical, stability, and toxicological data, as well as estimated dietary exposure, to regulatory bodies like the FDA or the European Food Safety Authority (EFSA).[\[15\]](#) Without this exhaustive and costly process, any use of **ethyl 2-acetoxybenzoate** in food would be unlawful.

Conclusion and Recommendations

Based on the current regulatory landscape and scientific principles of food safety, **ethyl 2-acetoxybenzoate** cannot be recommended for use as a flavoring agent in any food or beverage product. Its close chemical relationship to aspirin, its inherent instability leading to the formation of salicylic acid, and its complete lack of regulatory approval present insurmountable hurdles for its direct application.

For researchers and developers, this substance should be treated as a novel chemical entity. The protocols outlined in this document provide a foundational framework for the rigorous scientific evaluation required. However, the significant investment in toxicological studies and regulatory affairs, coupled with the high probability of safety concerns, suggests that resources would be better directed toward exploring already approved and characterized flavoring substances.

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